molecular formula C12H12O5 B14256368 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one CAS No. 402755-39-9

4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one

Cat. No.: B14256368
CAS No.: 402755-39-9
M. Wt: 236.22 g/mol
InChI Key: MUFUSMCPWMZMON-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound features a hydroxymethyl group at the 4-position and methoxy groups at the 6 and 7 positions on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzopyran precursor.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 4-position can be achieved using formaldehyde and a base such as sodium hydroxide.

    Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 4-carboxy-6,7-dimethoxy-2H-1-benzopyran-2-one.

    Reduction: Formation of 4-(hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-ol.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one: Unique due to its specific substitution pattern.

    6,7-Dimethoxy-2H-1-benzopyran-2-one: Lacks the hydroxymethyl group, which may affect its biological activity.

    4-Hydroxymethyl-2H-1-benzopyran-2-one: Lacks the methoxy groups, which may influence its chemical reactivity.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(hydroxymethyl)-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFUSMCPWMZMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70785897
Record name 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70785897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402755-39-9
Record name 4-(Hydroxymethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70785897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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